

A Comprehensive Spectroscopic Guide to 1-Nitro-4-(phenylsulfonyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Nitro-4-(phenylsulfonyl)benzene

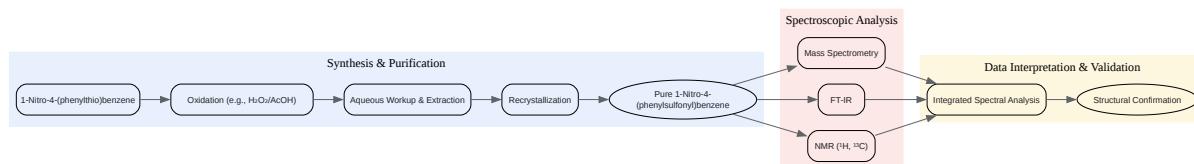
Cat. No.: B072835

[Get Quote](#)

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of **1-Nitro-4-(phenylsulfonyl)benzene** (CAS No: 1146-39-0), a key intermediate in synthetic organic chemistry.^[1] As its utility in drug development and materials science expands, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and drug development professionals, outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. While based on established spectroscopic principles and data from analogous structures, this guide serves as a predictive framework for researchers, detailing the expected spectral outcomes and the logic behind their interpretation.

Introduction to 1-Nitro-4-(phenylsulfonyl)benzene


1-Nitro-4-(phenylsulfonyl)benzene, with the molecular formula $C_{12}H_9NO_4S$, is a diaryl sulfone containing two distinct aromatic systems.^[1] One ring is substituted with a strongly electron-withdrawing nitro group ($-NO_2$), while the other is part of a phenylsulfonyl group ($-SO_2Ph$). The electronic asymmetry created by these powerful deactivating groups makes the molecule an interesting substrate for nucleophilic aromatic substitution and a building block for more complex molecular architectures. Accurate and comprehensive characterization is the bedrock of reproducible science; therefore, a multi-technique spectroscopic approach is essential to confirm the molecule's identity and purity.

Below is the chemical structure of **1-Nitro-4-(phenylsulfonyl)benzene**.

Caption: Molecular Structure of **1-Nitro-4-(phenylsulfonyl)benzene**.

Synthesis and Spectroscopic Workflow

A common and reliable method for the synthesis of diaryl sulfones is the oxidation of the corresponding diaryl sulfide. Thus, **1-Nitro-4-(phenylsulfonyl)benzene** can be prepared by the oxidation of 1-nitro-4-(phenylthio)benzene using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. The successful synthesis and purification would then be validated by the comprehensive spectroscopic workflow detailed in this guide.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to structural validation.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Nitro-4-(phenylsulfonyl)benzene**, both ¹H and ¹³C NMR will provide definitive information about the electronic environment of the aromatic rings.

3.1.1 Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the spectrum with a standard pulse sequence, referencing to the residual solvent peak or tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: Obtain a proton-decoupled ^{13}C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3.1.2 Predicted ^1H NMR Spectrum The ^1H NMR spectrum is expected to be dominated by signals in the aromatic region. Due to the strong electron-withdrawing effects of both the sulfonyl and nitro groups, all aromatic protons will be significantly deshielded, appearing far downfield.

- Phenylsulfonyl Group ($\text{C}_6\text{H}_5\text{SO}_2^-$): The five protons on the unsubstituted phenyl ring will appear as a complex multiplet, typically in the range of δ 7.5-7.8 ppm.
- Nitrophenyl Group ($-\text{C}_6\text{H}_4\text{NO}_2$): The four protons on the nitro-substituted ring will form a distinct AA'BB' system. The protons ortho to the nitro group (H-3, H-5) are in a different environment from those ortho to the sulfonyl group (H-2, H-6). Both sets of protons will appear as doublets. The protons ortho to the nitro group are expected to be the most deshielded protons in the molecule.[2]

Table 1: Predicted ^1H NMR Data for **1-Nitro-4-(phenylsulfonyl)benzene**

Protons	Predicted			
	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-2', H-6'	-8.40	Doublet (d)	2H	Ortho to -NO ₂ , highly deshielded.
H-3', H-5'	-8.15	Doublet (d)	2H	Ortho to -SO ₂ R, deshielded.
H-2, H-6	-7.70	Multiplet (m)	2H	Ortho protons on phenyl ring.

| H-3, H-4, H-5 | ~7.55 | Multiplet (m) | 3H | Meta and para protons on phenyl ring. |

3.1.3 Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the twelve aromatic carbons due to molecular symmetry. Aromatic carbons generally appear between 110-160 ppm.[3]

- **Ipso-Carbons:** The carbons directly attached to the sulfonyl group (C-1, C-4') and the nitro group (C-1') will be significantly shifted. The carbon bearing the nitro group (C-1') is expected to be highly deshielded.[2]
- **Other Aromatic Carbons:** The remaining carbons will appear in the typical aromatic region, with their specific shifts influenced by the proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for **1-Nitro-4-(phenylsulfonyl)benzene**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-1'	~150	Attached to -NO_2 , highly deshielded.
C-4'	~145	Attached to $\text{-SO}_2\text{R}$, highly deshielded.
C-1	~140	Ipso-carbon of the phenyl ring.
C-4	~135	Para-carbon of the phenyl ring.
C-2, C-6	~130	Ortho-carbons of the phenyl ring.
C-3, C-5	~129	Meta-carbons of the phenyl ring.
C-3', C-5'	~128	Meta to -NO_2 .

| C-2', C-6' | ~124 | Ortho to -NO_2 . |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

3.2.1 Experimental Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .

3.2.2 Spectral Interpretation The IR spectrum of **1-Nitro-4-(phenylsulfonyl)benzene** will be characterized by strong absorptions corresponding to the N-O and S=O stretching vibrations.

- Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic bands: an asymmetric stretch and a symmetric stretch.[4][5]
- Sulfonyl Group (-SO₂-): Sulfones also exhibit two strong characteristic bands for the S=O asymmetric and symmetric stretches.[6]
- Aromatic Rings: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]

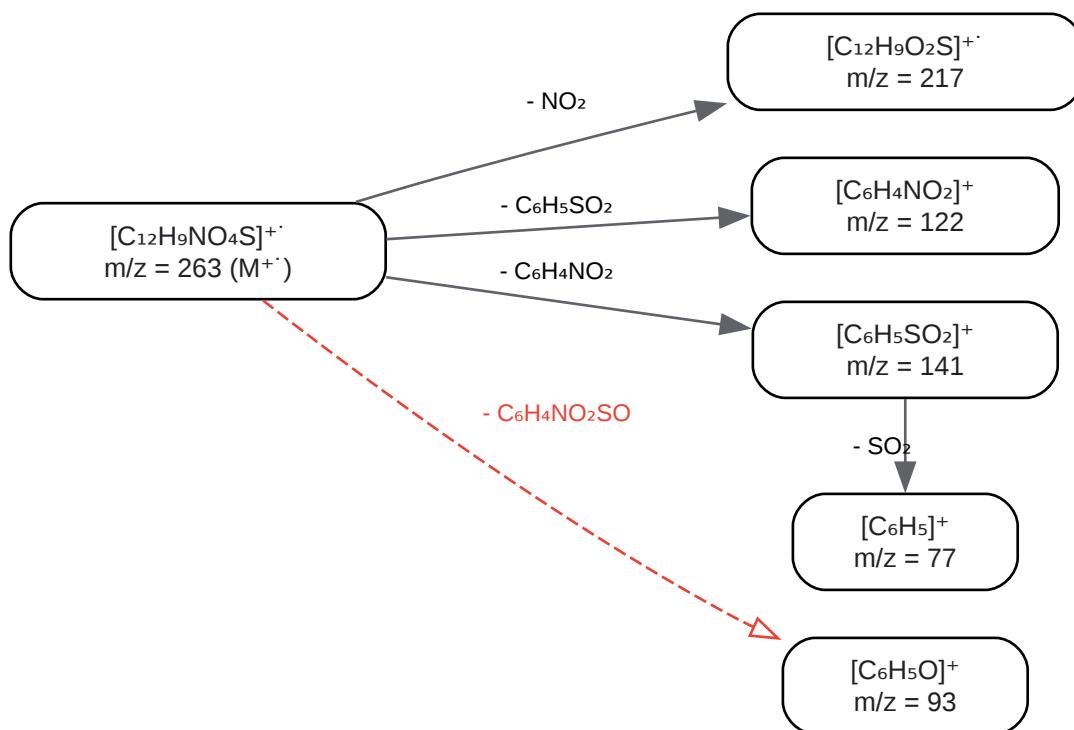
Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~3100-3000	C-H Stretch	Medium-Weak	Aromatic
~1530-1515	Asymmetric N-O Stretch	Very Strong	Nitro (-NO ₂)
~1350-1340	Symmetric N-O Stretch	Very Strong	Nitro (-NO ₂)
~1330-1300	Asymmetric S=O Stretch	Strong	Sulfonyl (-SO ₂ -)
~1160-1140	Symmetric S=O Stretch	Strong	Sulfonyl (-SO ₂ -)

| ~1600-1450 | C=C Stretch | Medium-Variable | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.


3.3.1 Experimental Protocol

- Ionization Method: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

- Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC inlet) and acquire the mass spectrum.

3.3.2 Fragmentation Analysis The molecular ion ($M^{+}\cdot$) is expected at m/z 263, corresponding to the molecular weight of $C_{12}H_9NO_4S$.^[1] The fragmentation is likely to proceed through several characteristic pathways for nitroaromatic compounds and diaryl sulfones.

- Loss of Nitro Group:** Common fragmentations include the loss of $\cdot NO$ (30 u) and $\cdot NO_2$ (46 u).
^{[8][9]}
- Sulfonyl Group Fragmentation:** Cleavage of the C-S or S-O bonds can occur. A major fragmentation pathway for diaryl sulfones involves rearrangement to a sulfinate ester followed by cleavage.^{[10][11]} This can lead to the formation of ions such as $C_6H_5SO^{+}$ (m/z 125) and $C_6H_5^{+}$ (m/z 77).
- Ring Fragmentation:** Cleavage of the aromatic rings can also occur.

Predicted EI-MS Fragmentation Pathway. Dashed arrow indicates rearrangement.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1-Nitro-4-(phenylsulfonyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072835#spectroscopic-data-nmr-ir-ms-of-1-nitro-4-phenylsulfonyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com